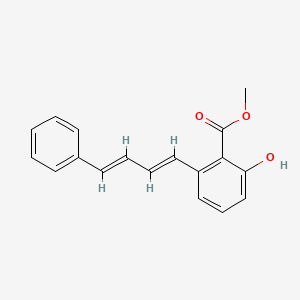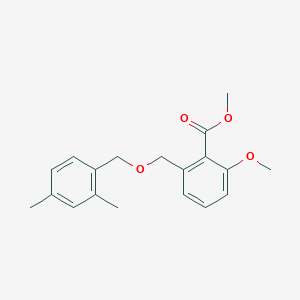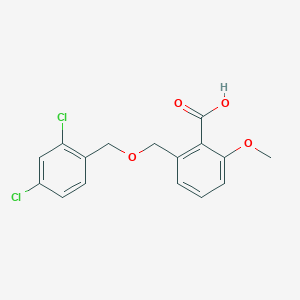![molecular formula C18H19ClO3 B6339619 2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester CAS No. 1171923-75-3](/img/structure/B6339619.png)
2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester” is a complex organic compound. It is related to the family of phenoxy herbicides, which are widely used in agriculture . These herbicides share the part structure of phenoxyacetic acid and are known for their ability to mimic the auxin growth hormone indoleacetic acid (IAA) .
Synthesis Analysis
The synthesis of such compounds often involves various chemical reactions. For instance, the Suzuki–Miyaura coupling is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Another method involves the protodeboronation of alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of this compound can be determined using various techniques such as X-ray diffraction studies . Quantum Chemical Calculations (Ab Initio & DFT), Hirshfeld Surface Analysis can also be used for this purpose .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is one of the key reactions involved in the formation of such compounds . This reaction involves the oxidative addition of palladium to form a new Pd–C bond . Another key reaction is the protodeboronation of alkyl boronic esters .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various techniques. For instance, the vapor pressure, melting point, density, partition coefficient, and solubility can be determined .Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
The synthesis of related compounds often involves complex chemical reactions that result in the formation of novel molecular structures with potential applications in various fields such as materials science and pharmaceuticals. For instance, studies on similar compounds have detailed the synthesis processes and crystal structures, offering insights into the molecular arrangements and interactions within these compounds (H. Ming & D. South, 2004).
Liquid Crystalline Properties
Research has also explored the liquid crystalline properties of compounds with structural similarities, focusing on the synthesis and characterisation of mesogenic series. These studies contribute to our understanding of the mesomorphic behavior of such compounds and their potential applications in creating new materials with specific optical and electronic properties (B.T. Thaker et al., 2012).
Biological Activities
Investigations into compounds extracted from natural sources, like mangrove fungi, have revealed the presence of molecules with structures similar to "2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester". These studies often aim to identify new compounds with potential antibacterial, antifungal, or cytotoxic activities, contributing to the search for new therapeutic agents (C. Shao et al., 2007).
Application in Chemical Reactions
Research has also focused on the application of similar compounds in chemical reactions, such as the synthesis of specific esters through acylation processes. These studies highlight the versatility of such compounds in synthesizing a wide range of chemical products, which can have applications in industries ranging from pharmaceuticals to materials science (Shivaji L. Bhanawase & G. Yadav, 2017).
Wirkmechanismus
The mechanism of action of such compounds often involves the interaction with the metal catalyst. For instance, in the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Eigenschaften
IUPAC Name |
methyl 2-[3-(4-chlorophenyl)propyl]-6-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO3/c1-21-16-8-4-7-14(17(16)18(20)22-2)6-3-5-13-9-11-15(19)12-10-13/h4,7-12H,3,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFITIRULIEZPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)CCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester; 95%](/img/structure/B6339545.png)
![2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339561.png)


![2-[3-(5-tert-Butyl-2-methyl-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339579.png)

![3-(Benzoyloxy)-4-{(2Z)-3-[4-(benzoyloxy)phenyl]prop-2-enoyl}-5-hydroxyphenyl benzoate](/img/structure/B6339589.png)
![2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339596.png)
![2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339599.png)
![2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339607.png)
![2-[3-(5-tert-Butyl-2-methyl-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339616.png)

